Sinapoyl-CoA
Overview
Description
Sinapoyl-Coenzyme A (Sinapoyl-CoA) is a derivative of coenzyme A, formed through the esterification of coenzyme A with sinapic acid. This compound plays a crucial role in the biosynthesis of various plant secondary metabolites, particularly in the phenylpropanoid pathway. This compound is a yellow solid that is soluble in organic solvents such as methanol and dichloromethane. It is stable under both acidic and basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapoyl-CoA can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves the esterification of coenzyme A with sinapic acid under acidic conditions. This reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recombinant enzymes. For example, enzymes such as caffeic acid 3-O-methyltransferase and 4-coumarate-CoA ligase are used to convert sinapic acid into this compound. These enzymes can be cloned from various plant species and expressed in microbial systems for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sinapoyl-CoA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sinapaldehyde.
Reduction: It can be reduced to form sinapyl alcohol.
Substitution: this compound can participate in substitution reactions to form various esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions.
Major Products:
Oxidation: Sinapaldehyde
Reduction: Sinapyl alcohol
Substitution: Various sinapoyl esters and amides
Scientific Research Applications
Sinapoyl-CoA has a wide range of applications in scientific research:
Mechanism of Action
Sinapoyl-CoA exerts its effects primarily through its role in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of sinapoyl esters and other phenolic compounds. These compounds are involved in plant defense, UV protection, and structural integrity. The molecular targets include enzymes such as 4-coumarate-CoA ligase and caffeic acid 3-O-methyltransferase .
Comparison with Similar Compounds
- Feruloyl-CoA
- Caffeoyl-CoA
- p-Coumaroyl-CoA
Comparison: Sinapoyl-CoA is unique due to its specific role in the biosynthesis of sinapoyl esters, which are abundant in plants of the Brassicaceae family. Unlike feruloyl-CoA and caffeoyl-CoA, which are more commonly involved in lignin biosynthesis, this compound is primarily associated with the production of sinapoyl esters that have distinct biological activities, such as UV protection and antimicrobial properties .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUWESMWRUGFY-GSNIOFLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N7O20P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474893 | |
Record name | CHEBI:15540 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54429-80-0 | |
Record name | CHEBI:15540 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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